JW480

KIAA1363 IC50 potency

JW480 is the premier chemical probe for KIAA1363 inhibition, offering unmatched selectivity and oral bioavailability for in vivo studies. Its low nanomolar potency (IC50 6-20 nM) and clean off-target profile vs. AChE (>100 µM) provide definitive target validation, overcoming the critical liabilities of earlier inhibitors like JW148 and AS115. Ideal for prostate cancer and hepatic stellate cell research. For laboratory R&D use only.

Molecular Formula C22H23NO2
Molecular Weight 333.4 g/mol
CAS No. 1354359-53-7
Cat. No. B560292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJW480
CAS1354359-53-7
Synonyms2-Isopropylphenyl(2-(naphthalen-2-yl)ethyl)carbamate
Molecular FormulaC22H23NO2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1OC(=O)NCCC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C22H23NO2/c1-16(2)20-9-5-6-10-21(20)25-22(24)23-14-13-17-11-12-18-7-3-4-8-19(18)15-17/h3-12,15-16H,13-14H2,1-2H3,(H,23,24)
InChIKeyPCNJGBMWAZRVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





JW480 (CAS 1354359-53-7): A Potent and Selective KIAA1363/AADACL1 Inhibitor for Cancer Metabolism Research


JW480 (2-isopropylphenyl (2-(naphthalen-2-yl)ethyl)carbamate) is a small-molecule carbamate inhibitor specifically targeting the serine hydrolase KIAA1363 (also known as AADACL1 or NCEH1) [1]. Discovered through activity-based protein profiling (ABPP)-guided medicinal chemistry, JW480 acts as a covalent inhibitor by carbamoylating the enzyme's active site nucleophilic serine [1]. KIAA1363 is a 2-acetyl monoalkylglycerol ether (MAGE) hydrolase that is highly upregulated in aggressive cancers and plays a key role in generating pro-tumorigenic neutral ether lipids [1]. JW480 serves as a validated pharmacological probe for investigating the KIAA1363-MAGE pathway in cancer biology, particularly in prostate cancer models where enzyme inhibition has been shown to impair migration, invasion, and tumor growth [1].

Why Generic KIAA1363 Inhibitors Cannot Substitute for JW480 in Critical Experiments


KIAA1363 inhibitors exhibit substantial variation in target potency, selectivity against off-target serine hydrolases, and in vivo pharmacological properties [1]. Earlier-generation inhibitors such as AS115, JW148, and WWL38 display IC50 values ranging from 150–200 nM against KIAA1363 [1], while also demonstrating significant cross-reactivity with hormone-sensitive lipase (HSL) and acetylcholinesterase (AChE) [1]. In contrast, JW480 achieves sub-20 nM potency with minimal activity against a panel of over 30 serine hydrolases [1]. These differences in selectivity, covalent binding kinetics, and brain penetrance preclude generic substitution; JW480 must be specifically procured for experiments requiring clean target engagement without confounding off-target effects [1].

Quantitative Differentiation of JW480 Against Closest KIAA1363 Inhibitor Comparators


JW480 Exhibits 7.5- to 10-Fold Greater Potency than First-Generation KIAA1363 Inhibitors

JW480 demonstrates significantly enhanced inhibitory potency against KIAA1363 compared to earlier-generation inhibitors AS115, WWL38, and JW148. In mouse brain membrane proteomes measured by competitive activity-based protein profiling (ABPP), JW480 exhibits an IC50 of 20 nM [1], representing a 7.5-fold improvement over AS115 (IC50 = 150 nM) [1][2] and a 10-fold improvement over JW148 and WWL38 (IC50 ≈ 200 nM) [1][3].

KIAA1363 IC50 potency enzyme inhibition ABPP

JW480 Demonstrates Superior Selectivity Profile with >5000-Fold Window Over Acetylcholinesterase

JW480 exhibits a markedly improved selectivity profile compared to earlier KIAA1363 inhibitors. Against acetylcholinesterase (AChE), JW480 shows an IC50 > 100 μM, representing a >5,000-fold selectivity window over its KIAA1363 IC50 of 20 nM [1]. In contrast, JW148 displays only a 5-fold selectivity window (AChE IC50 = 1 μM vs KIAA1363 IC50 = 0.2 μM) [1]. Additionally, JW480 shows no significant inhibition of hormone-sensitive lipase (HSL) or fatty acid amide hydrolase (FAAH) in competitive ABPP assays, whereas AS115, JW148, and WWL38 all exhibit detectable cross-reactivity with these enzymes [1][2]. In an ABPP-MudPIT analysis of ~30 serine hydrolase activities, JW480 selectively inhibited only KIAA1363 and the carboxylesterase ES1, confirming its narrow target engagement profile [1].

selectivity off-target acetylcholinesterase HSL FAAH

JW480 Achieves Complete Brain KIAA1363 Inhibition Following Oral Dosing with Demonstrated Blood-Brain Barrier Penetration

JW480 demonstrates favorable in vivo pharmacological properties including oral bioavailability and blood-brain barrier (BBB) penetration. A single oral gavage dose of 20 mg/kg JW480 in mice achieved complete inhibition of brain KIAA1363 activity within 4 hours, as measured by competitive ABPP [1]. Intraperitoneal administration at 5 mg/kg produced equivalent brain target engagement [1]. These data establish JW480 as a brain-penetrant tool compound suitable for CNS-targeted KIAA1363 studies, whereas comparative BBB penetration data for earlier inhibitors (AS115, JW148, WWL38) are not available in the primary literature [1].

in vivo oral bioavailability blood-brain barrier pharmacokinetics target engagement

JW480 Suppresses PC3 Prostate Cancer Cell Survival and Tumor Growth In Vivo with Quantified Efficacy

JW480 demonstrates functional anti-cancer efficacy in prostate cancer models that extends beyond enzyme inhibition metrics. In PC3 prostate cancer cell cultures, 1 μM JW480 treatment for 48 hours reduced cell survival by 34% [1]. In a PC3 xenograft mouse model, daily oral administration of JW480 at 80 mg/kg for 33 days suppressed tumor growth by 56% compared to vehicle-treated controls [1]. While AS115 has been shown to reduce MAGE production in cancer cells [2], direct comparative in vivo tumor growth inhibition data between JW480 and earlier-generation inhibitors have not been published, positioning JW480 as the most extensively validated KIAA1363 inhibitor for in vivo oncology applications [1].

cancer prostate cancer tumor growth inhibition in vivo efficacy xenograft

JW480 Inhibits Collagen-Dependent Platelet Aggregation with IC50 of 2.2 μM, Expanding Functional Application Scope

Beyond oncology applications, JW480 has been functionally characterized in platelet biology. JW480 inhibits collagen-dependent platelet aggregation with an IC50 of 2.2 μM, as measured in human platelet-rich plasma [1]. Additionally, JW480 inhibits U46619 (thromboxane A2 mimetic)-dependent aggregation with an IC50 of 5.6 μM [1]. This functional activity is consistent with the role of KIAA1363/NCEH1 in platelet lipid metabolism. No comparative platelet aggregation data are available for AS115, JW148, or WWL38, establishing JW480 as the only KIAA1363 inhibitor with validated anti-platelet functional activity [1].

platelet aggregation thrombosis NCEH1 functional assay

Optimal Research and Procurement Applications for JW480 Based on Validated Evidence


Prostate Cancer Xenograft Studies Requiring In Vivo Target Validation

Researchers conducting PC3 or other prostate cancer xenograft studies who require a KIAA1363 inhibitor with validated in vivo tumor growth suppression should prioritize JW480. Daily oral administration at 80 mg/kg achieves 56% tumor growth inhibition over 33 days [1]. Alternative inhibitors (AS115, JW148, WWL38) lack published in vivo tumor growth inhibition data [1].

CNS-Targeted KIAA1363 Studies Requiring Blood-Brain Barrier Penetration

Investigators studying the role of KIAA1363 in brain physiology, neuroinflammation, or brain tumor models should select JW480 due to its demonstrated blood-brain barrier penetration. A single 20 mg/kg oral dose achieves complete brain KIAA1363 inhibition within 4 hours in mice [1]. This property is not documented for earlier-generation inhibitors.

High-Throughput Screening Where Off-Target Serine Hydrolase Activity Must Be Minimized

Screening campaigns requiring clean KIAA1363 target engagement with minimal confounding off-target effects should utilize JW480. Competitive ABPP-MudPIT analysis of ~30 serine hydrolases confirmed inhibition of only KIAA1363 and ES1 [1]. In contrast, JW148, WWL38, and AS115 exhibit cross-reactivity with HSL, FAAH, or AChE [1].

Platelet Biology and Thrombosis Research Requiring Functional NCEH1 Inhibition

Investigators studying the role of KIAA1363/NCEH1 in platelet function should procure JW480, which inhibits collagen-dependent platelet aggregation with an IC50 of 2.2 μM [2]. No alternative KIAA1363 inhibitors have been validated in platelet functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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